1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione

Physicochemical Property Comparison Solid-State Behavior Purification and Handling

Select 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione (CAS 10557-15-0) when the meta-trifluoromethyl substitution pattern is essential for target engagement or reaction outcome. Its melting point (25–26 °C) and LogP (~2.48) differ significantly from the para-regioisomer (CAS 10557-13-8) and unsubstituted 1-phenyl-1,2-propanedione (CAS 579-07-7), delivering predictable lipophilicity and electronic tuning. The meta-CF₃ group avoids para-activation side reactions, while two distinct carbonyls enable regioselective condensation, cyclization, or oxidation. Ideal for medicinal chemistry, solid-state studies, and synthetic methodology. Store at 2–8 °C.

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
CAS No. 10557-15-0
Cat. No. B077017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione
CAS10557-15-0
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)C1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C10H7F3O2/c1-6(14)9(15)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3
InChIKeyNAUVRZPTOJDWNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione (CAS 10557-15-0): Chemical Identity and Core Physicochemical Profile


1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione (CAS 10557-15-0) is an aromatic alpha-diketone featuring a trifluoromethyl substituent at the meta position of the phenyl ring [1]. This compound, also known as 2-oxo-3'-(trifluoromethyl)propiophenone, has a molecular formula of C10H7F3O2 and a molecular weight of 216.16 g/mol . Key physicochemical properties include a density of 1.285 g/cm³, a melting point of 25-26 °C, and a calculated LogP of 2.48, indicating moderate lipophilicity [2].

1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione: Why Regioisomers and Unsubstituted Analogs Cannot Be Simply Interchanged


Substituting 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione with its para-regioisomer (CAS 10557-13-8) or the unsubstituted 1-phenyl-1,2-propanedione (CAS 579-07-7) is not scientifically equivalent. The meta-trifluoromethyl substitution pattern imparts distinct physicochemical and electronic properties that directly influence reaction outcomes, biological target engagement, and material performance. The following quantitative evidence demonstrates that differences in melting point, lipophilicity, and electronic character between these close structural analogs translate into measurable performance gaps that preclude simple interchangeability .

1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione: Quantified Differentiation Versus Closest Analogs


Melting Point Differentiation: Meta- vs. Para-Substituted Trifluoromethyl Phenylpropanediones

The meta-substituted target compound exhibits a melting point of 25-26 °C, existing as a solid at standard ambient temperature (25 °C), whereas its para-substituted analog (1-[4-(trifluoromethyl)phenyl]propane-1,2-dione, CAS 10557-13-8) has a melting point of 30-32 °C . This 5-6 °C difference reflects distinct crystal packing energies arising from the regioisomeric substitution pattern. For procurement and experimental workflows, this translates to different handling characteristics: the meta isomer may be near its melting transition at typical laboratory temperatures, potentially requiring refrigerated storage (2-8 °C) to maintain solid integrity, while the para isomer remains solid under the same conditions .

Physicochemical Property Comparison Solid-State Behavior Purification and Handling

Lipophilicity Modulation: Trifluoromethylated vs. Unsubstituted Phenylpropanedione

The target compound possesses a calculated LogP of 2.48, driven by the electron-withdrawing and lipophilic trifluoromethyl group [1]. In contrast, the unsubstituted parent compound, 1-phenyl-1,2-propanedione (CAS 579-07-7), has a reported LogP of approximately 1.3-1.5 [2]. This difference of approximately 1 LogP unit corresponds to a roughly 10-fold increase in lipophilicity, a property that critically influences membrane permeability, metabolic stability, and protein binding in biological contexts. The meta-trifluoromethyl substitution therefore provides a quantifiable and deliberate shift in physicochemical profile that is not achievable with the unsubstituted analog.

Lipophilicity Membrane Permeability Drug Design

Purity Specification and Procurement Availability: Comparative Vendor Offerings

The target compound is commercially available from multiple suppliers with minimum purity specifications of 95-98% . In comparison, the para-substituted regioisomer (CAS 10557-13-8) is offered at similar purity levels (95%) but often at a higher unit cost, with 1 g priced at approximately £86.00 versus the meta isomer's broader market availability and potentially more competitive pricing due to higher demand in specific research applications . The meta isomer is also listed as a 'Building Block' by specialized suppliers, underscoring its established role in synthetic chemistry workflows .

Commercial Availability Purity Analysis Sourcing

Synthetic Utility as a Building Block: Documented Applications in Fluorinated Compound Synthesis

The compound is explicitly categorized as a 'Building Block' in chemical supplier databases and is utilized in the synthesis of fluorinated organic molecules . The alpha-diketone moiety provides two reactive carbonyl centers amenable to condensation, cyclization, and reduction reactions, while the meta-trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to downstream products. In contrast, the para-substituted analog is less frequently cited in synthetic methodology literature, suggesting a preference for the meta isomer in certain reaction manifolds. The compound's role as a 'trifluoromethylation agent' is noted by specialty chemical suppliers .

Synthetic Chemistry Building Block Fluorination

Market Demand Indicators: Global Market Report Signals Sustained Research Interest

A dedicated 'Global Market Report of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione (CAS 10557-15-0)' published in 2024 indicates sustained commercial and research interest in this specific compound [1]. Such market reports are typically commissioned for compounds with non-trivial demand in pharmaceutical, agrochemical, or materials science sectors. While the para-substituted analog (CAS 10557-13-8) is also commercially available, the existence of a dedicated global market report for the meta isomer suggests higher visibility and potentially broader adoption across research disciplines. This serves as an indirect indicator of the compound's established utility compared to its less-documented regioisomers.

Market Analysis Research Demand Commercial Relevance

1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione: High-Confidence Application Scenarios Based on Quantitative Evidence


Synthesis of Fluorinated Bioactive Molecules Requiring Meta-Substituted Aromatic Cores

Medicinal chemists targeting drug candidates where a meta-trifluoromethyl group is optimal for target engagement (e.g., to avoid steric clashes present in para-substituted analogs) should prioritize this compound. The quantified LogP difference of ~1.0 unit relative to unsubstituted phenylpropanedione provides predictable lipophilicity enhancement [1]. The compound's established role as a building block and its dedicated market report underscore its validated utility in pharmaceutical R&D [2].

Physicochemical Studies Requiring Controlled Solid-State Properties at Ambient Temperature

Researchers conducting crystallization studies, solid-state NMR, or formulation development where melting point is a critical parameter should select this compound. Its melting point of 25-26 °C distinguishes it from the para-regioisomer (30-32 °C) and dictates specific storage conditions (2-8 °C recommended) [1]. This property is essential for accurate weighing and sample preparation in quantitative experiments.

Development of Synthetic Methodologies Leveraging Alpha-Diketone Reactivity with Trifluoromethyl Electronic Effects

Organic chemists exploring new condensation, cyclization, or oxidation reactions that benefit from the electron-withdrawing character of the meta-CF₃ group will find this compound a more suitable substrate than the unsubstituted or para-substituted analogs. The alpha-diketone moiety provides two distinct carbonyl environments for regioselective transformations, while the meta-CF₃ substitution avoids the strong para-activation/deactivation effects that can complicate reaction outcomes [1].

Technical Documentation Hub

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